molecular formula C8H20ClN B6211983 3,4-dimethylhexan-1-amine hydrochloride CAS No. 2703774-93-8

3,4-dimethylhexan-1-amine hydrochloride

Cat. No.: B6211983
CAS No.: 2703774-93-8
M. Wt: 165.7
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Description

3,4-dimethylhexan-1-amine hydrochloride is an organic compound with the molecular formula C8H20ClN. It is a derivative of hexan-1-amine, where two methyl groups are attached to the third and fourth carbon atoms of the hexane chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylhexan-1-amine hydrochloride typically involves the alkylation of hexan-1-amine with appropriate alkyl halides. One common method is the reaction of hexan-1-amine with 3,4-dimethylhexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethylhexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

3,4-dimethylhexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-dimethylhexan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hexan-1-amine: The parent compound without the methyl substitutions.

    3,4-dimethylpentan-1-amine: A similar compound with a shorter carbon chain.

    2,3-dimethylhexan-1-amine: A positional isomer with methyl groups on the second and third carbon atoms.

Uniqueness

3,4-dimethylhexan-1-amine hydrochloride is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications.

Properties

CAS No.

2703774-93-8

Molecular Formula

C8H20ClN

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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